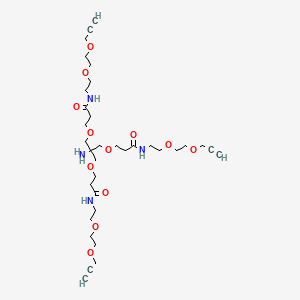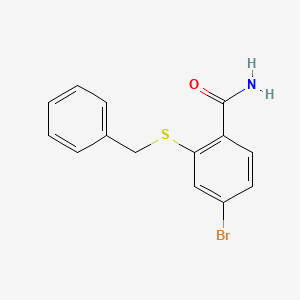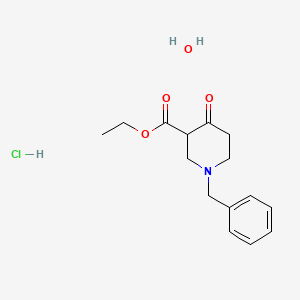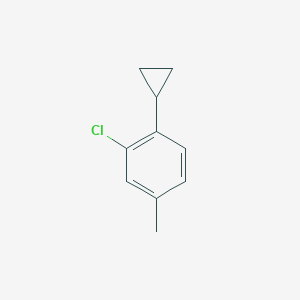
5-Bromo-6-fluoro-1H-indole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-6-fluoro-1H-indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, in particular, is characterized by the presence of bromine and fluorine atoms at the 5th and 6th positions, respectively, on the indole ring, and a carboxylic acid group at the 2nd position. These substitutions confer unique chemical properties and potential biological activities to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of bromine and fluorine atoms through electrophilic aromatic substitution reactions. The carboxylic acid group can be introduced via carboxylation reactions.
For instance, the Fischer indole synthesis can be employed to construct the indole core. This involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions . Subsequent bromination and fluorination steps can be carried out using bromine and fluorine reagents under controlled conditions to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-Bromo-6-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the halogen atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
5-Bromo-6-fluoro-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
作用機序
The mechanism of action of 5-Bromo-6-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction . The exact molecular pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
5-Bromo-1H-indole-2-carboxylic acid: Lacks the fluorine atom at the 6th position.
6-Fluoro-1H-indole-2-carboxylic acid: Lacks the bromine atom at the 5th position.
5-Bromo-6-chloro-1H-indole-2-carboxylic acid: Has a chlorine atom instead of fluorine at the 6th position.
Uniqueness
5-Bromo-6-fluoro-1H-indole-2-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in research and potential therapeutic applications .
特性
分子式 |
C9H5BrFNO2 |
|---|---|
分子量 |
258.04 g/mol |
IUPAC名 |
5-bromo-6-fluoro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H5BrFNO2/c10-5-1-4-2-8(9(13)14)12-7(4)3-6(5)11/h1-3,12H,(H,13,14) |
InChIキー |
XCPAAORUBSZRLP-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=C(NC2=CC(=C1Br)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,4,7-Trichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one](/img/structure/B13709252.png)


![1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B13709269.png)

![3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide](/img/structure/B13709285.png)
![2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one](/img/structure/B13709301.png)
![1-Chloro-2-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13709309.png)

![[dimethylamino-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)methylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B13709315.png)
![5-Bromo-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B13709319.png)
